molecular formula C16H23N3O2 B1521071 Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate CAS No. 883546-93-8

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1521071
CAS No.: 883546-93-8
M. Wt: 289.37 g/mol
InChI Key: IWHDHWNOKIWMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to certain neurotransmitters makes it valuable in neurochemical research.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents in treating diseases such as hypertension and neurological disorders.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-aminoazetidine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism by which Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Azetidine derivatives

  • Benzyl esters

Uniqueness: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structural features make it distinct from other similar compounds, providing it with specific advantages in various applications.

Properties

IUPAC Name

benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDHWNOKIWMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.